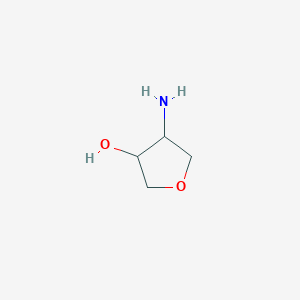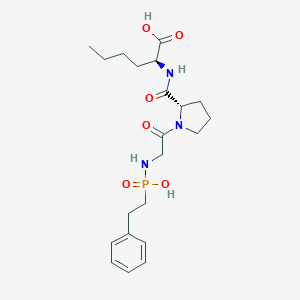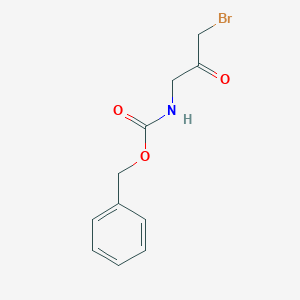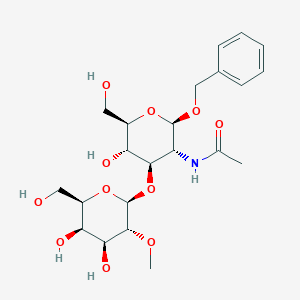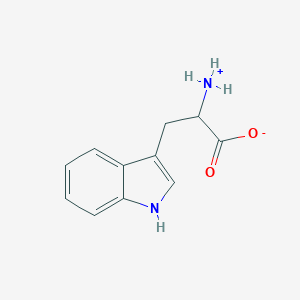
2-Methoxyquinoline-3-carbaldehyde
Overview
Description
2-Methoxyquinoline-3-carbaldehyde is a chemical compound with the empirical formula C11H9NO2 and a molecular weight of 187.19 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Quinoline derivatives, such as 2-Methoxyquinoline-3-carbaldehyde, can be synthesized through the Vilsmeier–Haack reaction . Various nucleophiles can be introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .Molecular Structure Analysis
The quinoline ring system in 2-Methoxyquinoline-3-carbaldehyde is essentially planar . The methoxy and aldehyde groups are almost coplanar with it .Chemical Reactions Analysis
The progress of reactions involving 2-Methoxyquinoline-3-carbaldehyde can be monitored with TLC and spots can be visualized using UV light at 254 nm .Physical And Chemical Properties Analysis
2-Methoxyquinoline-3-carbaldehyde has a molecular weight of 187.19 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Methoxyquinoline-3-carbaldehyde: is a key precursor in the synthesis of heterocyclic compounds. These structures are foundational in creating pharmacologically active molecules. The compound’s ability to undergo various chemical reactions makes it a versatile starting material for constructing complex quinoline derivatives, which are often used in drug development due to their biological activities .
Antimicrobial Agents
Research has shown that quinoline derivatives exhibit significant antibacterial and antifungal properties2-Methoxyquinoline-3-carbaldehyde can be modified to enhance these properties, leading to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Anticancer Research
Quinoline compounds have been identified as potential anticancer agents. 2-Methoxyquinoline-3-carbaldehyde serves as a scaffold for synthesizing compounds that can be tested for cytotoxic activities against various cancer cell lines. Its derivatives may inhibit cancer cell growth and could be further explored as chemotherapeutic agents .
Photodynamic Therapy
The photophysical properties of quinoline derivatives make them suitable for use in photodynamic therapy (PDT)2-Methoxyquinoline-3-carbaldehyde can be used to synthesize photosensitizers that, upon activation by light, produce reactive oxygen species capable of destroying cancerous cells .
Organic Synthesis
In organic chemistry, 2-Methoxyquinoline-3-carbaldehyde is employed in the synthesis of various organic compounds. Its reactivity allows for the construction of complex molecules that can serve as intermediates in the production of dyes, resins, and other industrial chemicals .
Molecular Docking Studies
This compound is also used in computational studies, such as molecular docking, to predict the interaction between quinoline derivatives and biological targets. This is crucial in the design of drugs with high specificity and efficacy .
Antioxidant Properties
Derivatives of 2-Methoxyquinoline-3-carbaldehyde have been studied for their antioxidant properties. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes. Thus, they hold potential in the development of antioxidant therapies .
Material Science
In material science, quinoline derivatives are explored for their electronic properties2-Methoxyquinoline-3-carbaldehyde can be used to create materials with specific optical and electronic characteristics, which are valuable in the development of sensors and other electronic devices .
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the quinoline derivative and the nature of the target.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Quinoline derivatives can have a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxyquinoline-3-carbaldehyde . These factors can include temperature, pH, presence of other substances, and the specific biological environment in which the compound is acting. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the biological environment.
properties
IUPAC Name |
2-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZDGMVJEGFPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356970 | |
| Record name | 2-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-3-carbaldehyde | |
CAS RN |
139549-06-7 | |
| Record name | 2-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Methoxyquinoline-3-carbaldehyde?
A1: 2-Methoxyquinoline-3-carbaldehyde (C11H9NO2) possesses a planar quinoline ring system with a methoxy group and an aldehyde group almost coplanar to it . This structural information is derived from single-crystal X-ray diffraction studies.
Q2: How is 2-Methoxyquinoline-3-carbaldehyde synthesized?
A2: 2-Methoxyquinoline-3-carbaldehyde is often synthesized through the base-catalyzed condensation of indolin-2-one with substituted 2-methoxyquinoline-3-carbaldehyde . It can be further reacted to create various derivatives, including stilbenes via Wittig reaction with benzyltriphenylphosphonium chloride , and a novel pinacol through pinacolinazation using aluminum powder and potassium hydroxide in methanol .
Q3: What are the potential biological activities of 2-Methoxyquinoline-3-carbaldehyde and its derivatives?
A3: Research suggests that 2-Methoxyquinoline-3-carbaldehyde derivatives exhibit promising in vitro biological activities, including:
- Antioxidant: Some derivatives displayed moderate radical scavenging properties in DPPH assays .
- Antibacterial: Certain derivatives showed notable activity against both Gram-positive and Gram-negative bacteria, including E. coli, with some demonstrating comparable efficacy to ciprofloxacin .
- Antidiabetic and Acetylcholinesterase Inhibitory Activities: Studies have shown that some synthesized derivatives possess in vitro antidiabetic and acetylcholinesterase inhibitory activities .
Q4: Has computational chemistry been used to study 2-Methoxyquinoline-3-carbaldehyde and its derivatives?
A4: Yes, molecular docking studies have been employed to investigate the binding affinity and interactions of these compounds with biological targets. For example, some derivatives showed promising binding affinities to E. coli DNA gyrase B, supporting their potential as antibacterial agents .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



